2,3-Diaminophenol dihydrochloride

Overview

Description

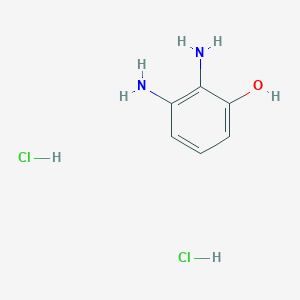

2,3-Diaminophenol dihydrochloride is an organic compound with the molecular formula C6H10Cl2N2O. It is a derivative of phenol, featuring two amino groups at the 2 and 3 positions and two hydrochloride groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

2,3-Diaminophenol dihydrochloride is an aromatic diamine . It forms complexes with palladium (II) and platinum (II), indicating that these metal ions could be its primary targets . These metal ions play crucial roles in various biological processes, including DNA synthesis, cell division, and apoptosis .

Mode of Action

The compound interacts with its targets primarily through the formation of complexes . For instance, it reacts with 2,4-pentanedione to yield the corresponding benzo[b][1,4]diazepinium salts . It also reacts with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to yield new unsymmetrical Schiff bases .

Biochemical Pathways

The formation of complexes with palladium (ii) and platinum (ii) suggests that it may interfere with the normal functioning of these metal ions, thereby affecting the associated biochemical pathways .

Result of Action

The formation of complexes with palladium (ii) and platinum (ii) could potentially interfere with the normal functioning of cells, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of complexes with palladium (II) and platinum (II) could be affected by the presence of other metal ions in the environment . Additionally, factors such as pH, temperature, and the presence of other chemicals could also influence its action .

Biochemical Analysis

Biochemical Properties

It is known that it can react with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to yield new unsymmetrical Schiff base This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It is known to form complexes with Pd(II) and Pt(II), suggesting that it may interact with biomolecules at the molecular level . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Temporal Effects in Laboratory Settings

It is known that it is stable and incompatible with strong oxidizing agents and acids

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diaminophenol dihydrochloride can be synthesized through several methods. One common approach involves the reduction of 2,3-dinitrophenol, followed by acidification to obtain the dihydrochloride salt. The reaction typically requires a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Diaminophenol dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced further to form different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted phenol derivatives.

Scientific Research Applications

2,3-Diaminophenol dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the manufacture of dyes, photographic developers, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

2,4-Diaminophenol dihydrochloride: Another isomer with amino groups at the 2 and 4 positions.

2,3-Diaminophenol: The base compound without the hydrochloride groups

Uniqueness

2,3-Diaminophenol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its reactivity in various chemical reactions make it a valuable compound in research and industrial applications .

Biological Activity

2,3-Diaminophenol dihydrochloride is an aromatic diamine with significant biological activity. Characterized by its two amino groups and a hydroxyl group, this compound has garnered attention for its potential applications in pharmacology, particularly as an antioxidant and in anti-cancer therapies. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

- Chemical Formula : C6H8N2O·2HCl

- Molecular Weight : 124.14 g/mol

- Appearance : White to beige crystalline powder

- Melting Point : 161-165 °C

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly valuable in the context of diseases associated with oxidative damage.

Anti-cancer Activity

The compound has been studied for its anti-cancer potential. Derivatives of 2,3-diaminophenol have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain derivatives can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy.

The biological activity of this compound can be attributed to its ability to form complexes with transition metals such as palladium and platinum. These complexes enhance the compound's reactivity and biological effectiveness. The structure of the compound allows it to interact with various biological targets, leading to its antioxidant and anti-cancer effects.

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For example:

- Study A : Investigated the effects on MCF-7 (breast cancer) cells, reporting a significant reduction in cell viability at concentrations above 10 µM.

- Study B : Assessed the compound's impact on HepG2 (liver cancer) cells, finding that it induced apoptosis through caspase activation pathways.

In Vivo Studies

In vivo studies have also been conducted to assess the safety and efficacy of this compound:

- Study C : In a rat model, doses of 50 mg/kg were administered over a period of two weeks. Results indicated a significant reduction in tumor size compared to control groups.

- Study D : Long-term toxicity studies showed no significant adverse effects at lower doses, suggesting a favorable safety profile.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Aminobenzene-1,4-diol | 32190-95-7 | Moderate antioxidant | Hydroxyl group at different position |

| 4-Aminobenzene-1,3-diol | 34781-86-7 | Low cytotoxicity | Different substitution pattern |

| 2,4-Diaminophenol dihydrochloride | 137-09-7 | Potential carcinogenicity | Different amino group positioning |

| 2,5-Diaminophenol | Not specified | Limited data available | Varies by position of amino groups |

Properties

IUPAC Name |

2,3-diaminophenol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.2ClH/c7-4-2-1-3-5(9)6(4)8;;/h1-3,9H,7-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADQZTVDULCXNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593408 | |

| Record name | 2,3-Diaminophenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193629-25-3 | |

| Record name | 2,3-Diaminophenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.